molecular formula C10H20O B2969571 (2S)-2-Cycloheptylpropan-1-ol CAS No. 2248209-33-6

(2S)-2-Cycloheptylpropan-1-ol

Cat. No.: B2969571
CAS No.: 2248209-33-6
M. Wt: 156.269
InChI Key: TULHILAAOXONNC-SECBINFHSA-N
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Description

  • CAS Number :

Synthesis Analysis

  • Asymmetric Synthesis : Enantioselective methods to obtain the desired (2S)-enantiomer

Molecular Structure Analysis

The compound’s molecular structure consists of a cycloheptyl ring attached to a propanol group. The stereochemistry at the chiral center (marked as “S”) determines its enantiomeric form


Chemical Reactions Analysis

  • Acid-Base Reactions : Interaction with strong acids or bases

Physical and Chemical Properties Analysis

  • Density : Varies with temperature

Mechanism of Action

  • Pharmacophore : Exhibiting specific interactions with biological targets

Safety and Hazards

  • Environmental Impact : Dispose of properly

Future Directions

  • Safety Profiles : Assess toxicity and environmental impact

Properties

IUPAC Name

(2S)-2-cycloheptylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(8-11)10-6-4-2-3-5-7-10/h9-11H,2-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULHILAAOXONNC-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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